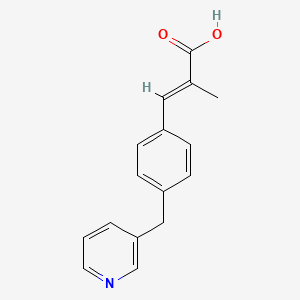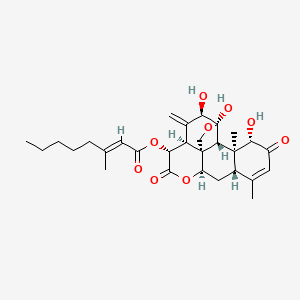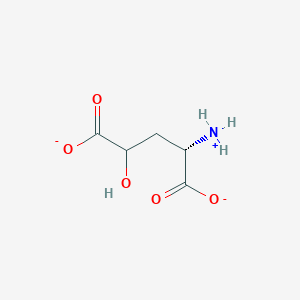
4-hydroxy-L-glutamate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-L-glutamate(1-) is an L-alpha-amino acid anion resulting from deprotonation of the carboxy groups and protonation of the amino group of 4-hydroxy-L-glutamic acid It derives from a L-glutamate(1-). It is a conjugate base of a 4-hydroxy-L-glutamic acid. It is a conjugate acid of a 4-hydroxy-L-glutamate(2-).
Wissenschaftliche Forschungsanwendungen
Glutamate Receptor Potentiation and Neuroprotection
4-hydroxy-L-glutamate(1-) is involved in the potentiation of AMPA-type glutamate receptors. A study on a novel AMPA receptor potentiator, LY503430, showed that this molecule selectively enhanced glutamate-induced calcium influx, which indicates its potential in synaptic transmission enhancement, cognitive process support, and neuroprotection. Notably, LY503430 provided functional and histological protection in rodent models of Parkinson's disease, indicating its potential for neuroprotective and neurotrophic effects in neurodegenerative diseases (Murray et al., 2003).
Glutamate as a Neurotransmitter and its Pathological Roles
Glutamate acts as the primary excitatory neurotransmitter in the brain and is involved in most aspects of normal brain function. Its dysregulation, however, may contribute to acute and chronic neurodegeneration. For instance, endogenous glutamate may contribute to brain damage after cerebral ischemia or traumatic brain injury, and in chronic neurodegenerative disorders like amyotrophic lateral sclerosis and Huntington's chorea. Strategies targeting glutamate receptors, such as NMDA and AMPA receptor antagonists, are being explored for their therapeutic potential in these conditions (Meldrum, 2000).
Neurodegenerative Disease and Glutamate Antagonists
Interestingly, studies have indicated that glutamate antagonists, specifically N-methyl-D-aspartate antagonists, may actually enhance neurodegeneration in the mature brain undergoing slowly progressing neurodegeneration. Conversely, antagonists of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors may offer neuroprotective effects. This highlights the complex role of glutamate in neurodegeneration and the need for a nuanced approach in targeting glutamate receptors for therapeutic purposes (Ikonomidou et al., 2000).
Synthesis and Pharmacological Applications
The 4-hydroxy substituted glutamic acid moiety is a structural component of several biologically significant compounds. Advances in the stereoselective synthesis of such compounds, as demonstrated in the efficient and selective synthesis of threo-β-hydroxy-l-glutamic acid, have potential implications for pharmaceutical applications, including the development of novel therapeutics and bioactive molecules (Kim et al., 2009).
Eigenschaften
Molekularformel |
C5H8NO5- |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
(2S)-2-azaniumyl-4-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3?/m0/s1 |
InChI-Schlüssel |
HBDWQSHEVMSFGY-SCQFTWEKSA-M |
Isomerische SMILES |
C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Kanonische SMILES |
C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
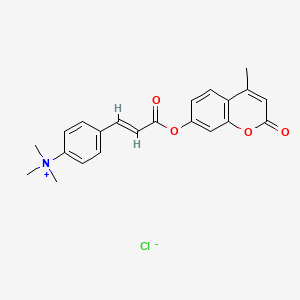
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
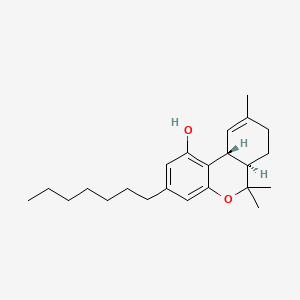
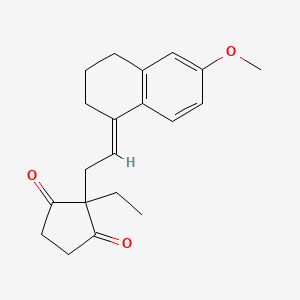


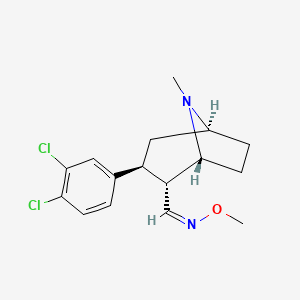
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
